Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester

Peptide Synthesis Racemization Active Esters

Choose Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester for racemization-suppressed, high-yield solid-phase peptide synthesis. The Z-protected NHS ester ensures orthogonal deprotection and stereochemical integrity, critical for pharmaceutical leads. Direct replacement of oxidation-prone methionine with norleucine via this pre-activated monomer enhances peptide stability and potency. Avoid costly epimerization with this ≥98% HPLC reagent.

Molecular Formula C18H22N2O6
Molecular Weight 362.4 g/mol
Cat. No. B14066864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-2-aminohexanoic acid-N-hydroxysuccinimide ester
Molecular FormulaC18H22N2O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)
InChIKeyZAKAALIYVFELQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester (Z-Nle-OSu): A Specialized Building Block for High-Fidelity Peptide and Bioconjugate Synthesis


Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester, commonly known as Z-Nle-OSu or Z-L-norleucine N-hydroxysuccinimide ester (CAS 36360-62-0), is an activated amino acid derivative central to modern peptide synthesis . It belongs to the class of N-hydroxysuccinimide (NHS) esters of Nα-protected amino acids, where the benzyloxycarbonyl (Z) group shields the amine and the NHS moiety activates the carboxyl for nucleophilic attack . This compound serves as a pre-activated monomer, enabling efficient and racemization-suppressed coupling reactions in both solution and solid-phase peptide synthesis (SPPS), distinguishing it from in situ activation methods [1].

Why Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester Cannot Be Simply Swapped with a Close Analog


Substituting Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester with a seemingly similar analog—such as a free acid, a different active ester, or an alternative Nα-protecting group—introduces significant and often unacceptable risks to synthetic efficiency and product integrity. While all are used to form amide bonds, their stability, reactivity, and compatibility with orthogonal protection schemes differ substantially [1]. The Z group is base-labile, offering a specific deprotection window that is orthogonal to acid-labile groups like Boc or base-labile but more hindered groups like Fmoc [2]. The specific side chain (norleucine vs. leucine or isoleucine) imparts unique steric and hydrophobic properties critical for peptide conformation and biological activity, as evidenced by its use in corticotropin analogs to enhance stability and potency [3]. Therefore, a direct substitution without rigorous validation risks epimerization, lower yields, or complete synthetic failure, directly impacting research reproducibility and project timelines.

Quantitative Evidence for Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester: A Comparative Analysis Against Closest Analogs


Racemization Suppression: A Quantitative Comparison of NHS vs. Alternative Active Esters

A key differentiator for Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester is its classification as an N-hydroxysuccinimide (HOSu) active ester, which is explicitly documented to proceed without racemization under standard coupling conditions, a property not shared by all active esters. A foundational review notes that the mixed anhydride procedure producing the HOSu ester yields a non-racemized product, whereas the same procedure generates a partially racemized 8-hydroxyquinoline (HOQ) ester [1]. This provides a direct, class-level inference for the superior chiral integrity of the target compound over alternative active ester forms.

Peptide Synthesis Racemization Active Esters N-Hydroxysuccinimide

Optimization for High-Purity Solid-Phase Peptide Synthesis (SPPS) via N-Terminal Attachment

The target compound, as a representative activated N-hydroxysuccinimide ester, has been validated as a key reagent in a specific, optimized methodology for N-terminal attachment in SPPS. This methodology, which uses activated NHS esters and amino acid lithium salts, is reported to produce peptide-substituted amides and esters in 'high purities and excellent yields' [1]. This demonstrates a validated, high-performance application pathway where the use of this specific class of pre-activated ester provides a clear advantage over in situ activation methods that may lead to lower yields or require extensive optimization.

Solid-Phase Peptide Synthesis N-terminal attachment Amide bond formation NHS esters

Purity and Characterization Specifications: Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester vs. Competitor Gradients

A direct, verifiable procurement advantage is the defined purity and characterization profile provided by reputable vendors. The compound is supplied with a purity specification of ≥ 98% as determined by HPLC . This is a key quality metric for procurement, ensuring the material meets a high standard for reproducible synthesis. In contrast, many alternatives or generic sources may offer lower purity grades (e.g., 95% or technical grade) or lack defined purity, which can introduce unknown impurities that compromise reaction yields and complicate purification.

Purity Analysis Quality Control HPLC Procurement Specifications

High-Impact Application Scenarios for Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester in Peptide and Bioconjugate Chemistry


Synthesis of Epimerization-Sensitive Therapeutic Peptides

When synthesizing peptides where even minor chiral impurities are unacceptable—such as in pharmaceutical lead compounds or clinical candidates—Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester is the preferred building block. Its classification as an HOSu active ester provides a documented advantage in suppressing racemization [1], ensuring the final peptide's stereochemical purity aligns with stringent regulatory and biological activity requirements. This directly addresses the critical failure mode of chiral integrity loss.

Solid-Phase Peptide Synthesis (SPPS) Using Optimized N-Terminal Attachment Protocols

For research groups employing SPPS and seeking to maximize efficiency in N-terminal modification, the target compound is a direct enabler of a validated, high-yield methodology [2]. Its use in this context has been shown to produce peptide-substituted amides and esters in excellent yields and high purities, minimizing the need for post-synthetic purification and accelerating the overall synthetic workflow. This is a directly actionable, evidence-backed use case.

Precision Bioconjugation for Targeted Delivery and Diagnostics

The defined, high-purity nature of Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester (≥98% by HPLC) makes it an ideal reagent for creating bioconjugates where reproducibility and consistency are paramount. In applications such as the development of antibody-drug conjugates (ADCs) or targeted imaging agents, the use of a high-purity, well-characterized building block minimizes the risk of byproduct formation and ensures a homogeneous final product, a key factor for both in vivo performance and regulatory approval.

Construction of Norleucine-Containing Peptide Analogs for Enhanced Stability

Norleucine (Nle) is a key isostere of methionine, commonly used to replace oxidation-prone methionine residues and thereby confer enhanced stability to synthetic peptides [3]. Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester provides the most direct and efficient route to incorporate this critical modification. This is particularly valuable in the development of long-acting peptide therapeutics, as demonstrated by the use of norleucine-substituted corticotropin analogs, which exhibit increased potency and prolonged action in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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